molecular formula C18H23NO2S B10963505 4-(propan-2-yl)-N-(2,4,6-trimethylphenyl)benzenesulfonamide

4-(propan-2-yl)-N-(2,4,6-trimethylphenyl)benzenesulfonamide

Cat. No.: B10963505
M. Wt: 317.4 g/mol
InChI Key: NYMNNXSFYXQVMS-UHFFFAOYSA-N
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Description

4-ISOPROPYL-N-MESITYL-1-BENZENESULFONAMIDE is a chemical compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ISOPROPYL-N-MESITYL-1-BENZENESULFONAMIDE typically involves the reaction between an electrophilic sulfonyl chloride and a nucleophilic amine. The process can be summarized as follows:

    Starting Materials: The synthesis begins with the preparation of the sulfonyl chloride derivative and the corresponding amine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

    Catalysts: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of 4-ISOPROPYL-N-MESITYL-1-BENZENESULFONAMIDE follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve yield.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-ISOPROPYL-N-MESITYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isopropyl and mesityl groups.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

    Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

    Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-ISOPROPYL-N-MESITYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antibacterial properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly carbonic anhydrase inhibitors.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-ISOPROPYL-N-MESITYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For example:

    Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase by binding to the active site and preventing substrate access.

    Pathways Involved: The inhibition of carbonic anhydrase affects various physiological processes, including pH regulation and ion transport.

Comparison with Similar Compounds

    N,N-Diisopropyl-4-methylbenzenesulfonamide: This compound has similar structural features but with two isopropyl groups instead of one isopropyl and one mesityl group.

    N-Isopropyl-4-methylbenzenesulfonamide: This compound lacks the mesityl group, making it less sterically hindered compared to 4-ISOPROPYL-N-MESITYL-1-BENZENESULFONAMIDE.

Properties

Molecular Formula

C18H23NO2S

Molecular Weight

317.4 g/mol

IUPAC Name

4-propan-2-yl-N-(2,4,6-trimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C18H23NO2S/c1-12(2)16-6-8-17(9-7-16)22(20,21)19-18-14(4)10-13(3)11-15(18)5/h6-12,19H,1-5H3

InChI Key

NYMNNXSFYXQVMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)C(C)C)C

Origin of Product

United States

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